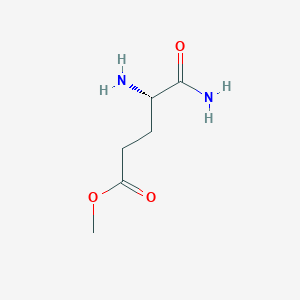

H-Glu(Ome)-Nh2 HCl

CAS No.:

Cat. No.: VC13456318

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O3 |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate |

| Standard InChI | InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 |

| Standard InChI Key | RIHQXJOXJCGWRD-BYPYZUCNSA-N |

| Isomeric SMILES | COC(=O)CC[C@@H](C(=O)N)N |

| SMILES | COC(=O)CCC(C(=O)N)N |

| Canonical SMILES | COC(=O)CCC(C(=O)N)N |

Introduction

Chemical Structure and Nomenclature

H-Glu(Ome)-Nh₂ HCl is a glutamic acid derivative where the γ-carboxyl group is methylated (Ome = methyl ester), and the α-amino group is converted to an amide (NH₂). The hydrochloride salt enhances stability and solubility. Its IUPAC name is (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride .

Key Structural Features:

Synthesis and Industrial Production

The synthesis of H-Glu(Ome)-Nh₂ HCl involves two primary steps: esterification and amide formation.

Synthesis Pathway:

-

Esterification:

-

Amide Formation:

Industrial-Scale Production:

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate or methanol |

| Purification | Crystallization or chromatography |

| Yield | >85% (as per optimized protocols) |

Physical and Chemical Properties

H-Glu(Ome)-Nh₂ HCl exhibits properties critical for its applications in peptide synthesis.

Key Properties:

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO, sparingly soluble in water |

| Storage | -20°C to prevent degradation |

| pKa | ~15.74 (predicted) |

| Stability | Stable under dry, cool conditions; sensitive to moisture |

Applications in Research and Drug Development

Peptide Synthesis

H-Glu(Ome)-Nh₂ HCl serves as a building block in solid-phase peptide synthesis (SPPS). Its methyl ester and amide groups prevent unwanted side reactions during coupling steps .

Example Use Case:

-

Antibody-Drug Conjugates (ADCs):

Proteolysis Targeting Chimeras (PROTACs)

Similar glutamic acid derivatives are used in PROTACs to induce protein degradation. H-Glu(Ome)-Nh₂ HCl’s stability and reactivity make it a candidate for such applications .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation | Wear gloves and protective clothing |

| Eye Irritation | Use eyeshields |

| Respiratory Irritation | Use N95/P1 respirators in poorly ventilated areas |

Comparative Analysis with Related Compounds

H-Glu(Ome)-Nh₂ HCl differs from other glutamic acid derivatives in its functional groups and applications.

| Compound | Structure | Key Application |

|---|---|---|

| H-Glu(OtBu)-Nh₂ HCl | tert-Butyl ester, amide | Non-cleavable ADC linkers |

| H-Glu(OMe)-OMe.HCl | Dimethyl ester | Intermediate in peptide synthesis |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume